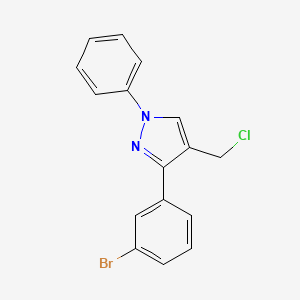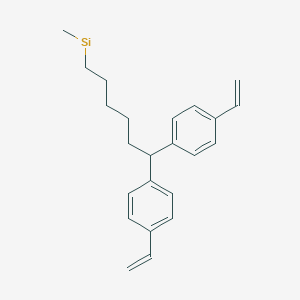![molecular formula C14H19NO2 B14256429 Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester CAS No. 309974-70-7](/img/structure/B14256429.png)
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is a chemical compound with a unique structure that includes a carbamate group attached to a phenyl ring with a propenyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-(2-propenyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis.
化学反应分析
Types of Reactions
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The propenyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Carbamic acid, phenyl ester: Lacks the propenyl substituent and has different reactivity and applications.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains an isopropyl group instead of a tert-butyl group, leading to variations in steric and electronic properties.
Carbamic acid, [(1-oxo-2-propenyl)oxy]-, 1,1-dimethylethyl ester: Similar structure but with an additional oxo group, affecting its chemical behavior.
Uniqueness
Carbamic acid, [2-(2-propenyl)phenyl]-, 1,1-dimethylethyl ester is unique due to the presence of the propenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and makes it a valuable compound for various applications.
属性
CAS 编号 |
309974-70-7 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
tert-butyl N-(2-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-5-8-11-9-6-7-10-12(11)15-13(16)17-14(2,3)4/h5-7,9-10H,1,8H2,2-4H3,(H,15,16) |
InChI 键 |
CXJLVMRMCQQEHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



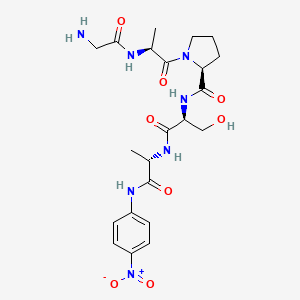

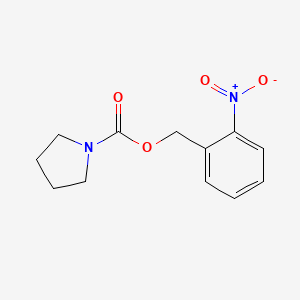

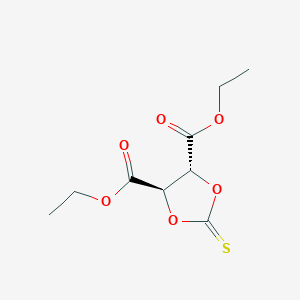
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
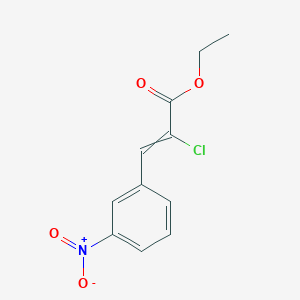
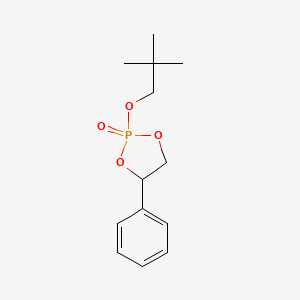
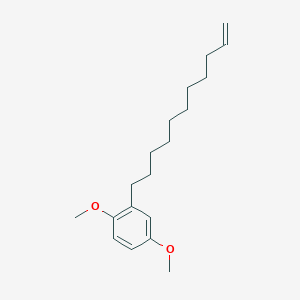
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
